molecular formula C16H14N4O7 B3830347 N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-nitrobenzohydrazide

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-nitrobenzohydrazide

Cat. No. B3830347
M. Wt: 374.30 g/mol
InChI Key: JYGZAJRELBVVTL-RQZCQDPDSA-N
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Description

N-(4,5-dimethoxy-2-nitrobenzylidene)-3-nitrobenzohydrazide, commonly known as DMNBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of DMNBH involves the formation of a covalent bond between the thiol group of a bioactive molecule and the nitro group of DMNBH. This results in the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. The reaction between DMNBH and ROS involves the oxidation of the nitro group of DMNBH, resulting in the formation of a fluorescent product that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
DMNBH has been shown to exhibit low toxicity towards living cells and has minimal interference with cellular processes. It has been used to detect thiols and ROS in a variety of biological samples, including living cells, tissues, and blood samples. DMNBH has also been used to study the redox state of cells and has shown promising results in the detection of oxidative stress in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMNBH is its high selectivity and sensitivity towards thiols and ROS. It can be used to detect these bioactive molecules in a variety of biological samples, making it a valuable tool for biochemical and physiological research. DMNBH is also relatively easy to synthesize and has low toxicity towards living cells.
However, DMNBH has some limitations for lab experiments. It is sensitive to light and can degrade over time, resulting in a decrease in fluorescence intensity. DMNBH also requires a relatively high concentration to detect thiols and ROS in biological samples, which can be a limiting factor for some experiments.

Future Directions

There are several future directions for the use of DMNBH in scientific research. One potential application is the development of DMNBH-based biosensors for the detection of thiols and ROS in living cells. Another potential application is the use of DMNBH as a molecular probe for the detection of other bioactive molecules, such as reactive nitrogen species (RNS) and reactive carbonyl species (RCS). Additionally, the development of new synthesis methods for DMNBH could lead to the production of more stable and sensitive fluorescent probes for biochemical and physiological research.

Scientific Research Applications

DMNBH has been extensively used in scientific research as a fluorescent probe for the detection of thiols and other bioactive molecules. It has been shown to exhibit high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. DMNBH has also been used as a molecular probe for the detection of reactive oxygen species (ROS) and has shown promising results in the detection of ROS in living cells.

properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O7/c1-26-14-7-11(13(20(24)25)8-15(14)27-2)9-17-18-16(21)10-4-3-5-12(6-10)19(22)23/h3-9H,1-2H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGZAJRELBVVTL-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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